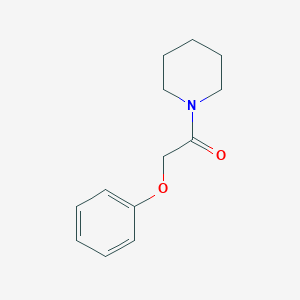![molecular formula C14H17N7 B255948 2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD173074, and it belongs to the class of pyridine derivatives.
Mécanisme D'action
PD173074 inhibits FGFR signaling by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the autophosphorylation of the receptor and downstream signaling pathways that are critical for cell growth and survival.
Biochemical and Physiological Effects:
PD173074 has been shown to have potent anti-tumor effects in preclinical models of cancer. It inhibits the growth of cancer cells that are dependent on FGFR signaling, and it also induces apoptosis (programmed cell death) in these cells. PD173074 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is critical for their growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PD173074 is its potency and specificity for FGFR inhibition. This allows for the study of FGFR signaling in various cellular and animal models of cancer. However, one limitation of PD173074 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of PD173074. One area of research is the development of more potent and selective FGFR inhibitors that can overcome the limitations of PD173074. Another area of research is the identification of biomarkers that can predict the response of cancer cells to FGFR inhibition, which can help to personalize cancer treatment. Additionally, the combination of PD173074 with other anti-cancer agents is an area of active research, as this may enhance its anti-tumor effects.
Méthodes De Synthèse
PD173074 can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyridine-2,4-dicarbonitrile with formaldehyde and dimethylamine. The resulting intermediate is then reacted with cyanomethylamine to yield PD173074.
Applications De Recherche Scientifique
PD173074 has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR), which is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. PD173074 has been shown to inhibit the growth of various cancer cell lines that are dependent on FGFR signaling, including breast cancer, lung cancer, and multiple myeloma.
Propriétés
Nom du produit |
2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile |
|---|---|
Formule moléculaire |
C14H17N7 |
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
2-amino-4-(cyanomethyl)-6-[3-(dimethylamino)propylamino]pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H17N7/c1-21(2)7-3-6-19-14-12(9-17)10(4-5-15)11(8-16)13(18)20-14/h3-4,6-7H2,1-2H3,(H3,18,19,20) |
Clé InChI |
LTGBDAKGUKDLEY-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
SMILES canonique |
CN(C)CCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



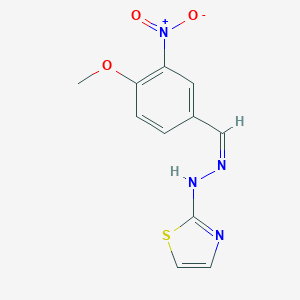
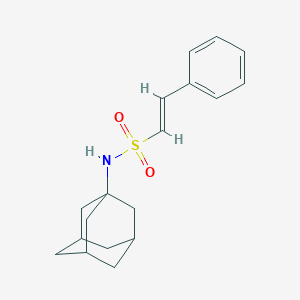
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
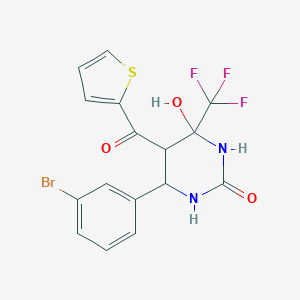
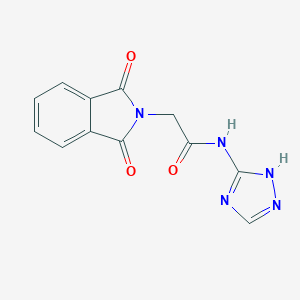
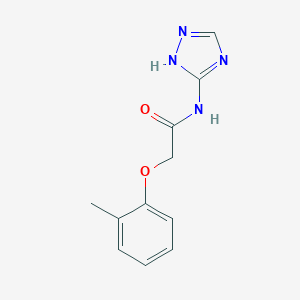
![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)
![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
![4-[(3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B255889.png)
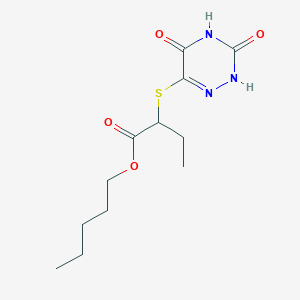
![Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255891.png)
![8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255902.png)
